molecular formula C9H16O B155241 (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol CAS No. 10036-25-6

(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol

Cat. No. B155241
CAS RN: 10036-25-6
M. Wt: 140.22 g/mol
InChI Key: LPHKHFHEUORJNL-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol, also known as BNC, is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNC is a chiral molecule that has two stereoisomers, namely (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2alpha-ol. In 3.1]nonan-2beta-ol and its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have been shown to exhibit potent antitumor activity, and their mechanism of action involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives bind to the colchicine site on tubulin, which disrupts the microtubule network and inhibits cell division.

Biochemical And Physiological Effects

(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have been shown to exhibit potent antitumor activity in vitro and in vivo. In addition to their antitumor activity, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have also been shown to exhibit antibacterial, antifungal, and antiviral activity. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have also been used as chiral auxiliaries in asymmetric synthesis, where they can control the stereochemistry of the reaction. In materials science, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been used as chiral dopants in liquid crystal displays, where they can induce a chiral twist in the liquid crystal phase.

Advantages And Limitations For Lab Experiments

(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have several advantages for lab experiments, including their potent antitumor activity, chiral nature, and ability to control the stereochemistry of the reaction. However, the synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives can be challenging, and enantiopure (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol is required for many applications. In addition, the mechanism of action of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives involves the inhibition of tubulin polymerization, which can also affect normal cell division.

Future Directions

There are several future directions for research on (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives, including the development of new synthesis methods, the exploration of new applications in drug discovery, asymmetric synthesis, and materials science, and the investigation of the mechanism of action of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives. In addition, the development of new derivatives with improved potency and selectivity is an active area of research.

Synthesis Methods

The synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol involves a multistep process that starts with the reaction of cyclopentadiene and norbornene in the presence of a catalyst to form norbornadiene. Norbornadiene is then subjected to a Diels-Alder reaction with maleic anhydride to form the adduct, which is subsequently reduced to form the alcohol (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol. The synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol is challenging due to its chiral nature, and several methods have been developed to obtain enantiopure (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol.

Scientific Research Applications

(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol has several potential applications in scientific research, including drug discovery, asymmetric synthesis, and materials science. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been shown to exhibit potent antitumor activity, and their mechanism of action involves the inhibition of tubulin polymerization. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction. In materials science, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been used as chiral dopants in liquid crystal displays, where they can induce a chiral twist in the liquid crystal phase.

properties

CAS RN

10036-25-6

Product Name

(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(1S,2R,5S)-bicyclo[3.3.1]nonan-2-ol

InChI

InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(9)6-7/h7-10H,1-6H2/t7-,8-,9+/m0/s1

InChI Key

LPHKHFHEUORJNL-XHNCKOQMSA-N

Isomeric SMILES

C1C[C@H]2CC[C@H]([C@@H](C1)C2)O

SMILES

C1CC2CCC(C(C1)C2)O

Canonical SMILES

C1CC2CCC(C(C1)C2)O

synonyms

(1α,5α)-Bicyclo[3.3.1]nonan-2β-ol

Origin of Product

United States

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